molecular formula C47H52N7O8P B586418 8-Oxo-DA cep CAS No. 142979-42-8

8-Oxo-DA cep

Cat. No. B586418
M. Wt: 873.948
InChI Key: IJGKIUORDYSZMN-OBSXPSPESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxo-DA CEP, also known as N6-Benzoyl-3’-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5’-O-(4,4’-dimethoxytrityl)-8-oxo-2’-deoxyadenosine, is a chemical compound with the molecular formula C47H52N7O8P and a molecular weight of 873.93 . It is primarily used in research and development .


Synthesis Analysis

The synthesis of 8-Oxo-DA CEP involves standard methods recommended by the manufacturer . No changes are needed from these standard methods for coupling and deprotection .


Molecular Structure Analysis

The molecular structure of 8-Oxo-DA CEP is represented by the formula C47H52N7O8P . It is an oxidized nucleotide and is primarily used in studies of oxidative DNA damage .


Chemical Reactions Analysis

In the cell, 8-Oxo-DA CEP lesions are formed by reaction with reactive oxygen species (ROS) generated either via normal oxidative metabolic processes, UV ionizing radiation, or 2-nitropropane . It can potentially mispair with G, but this potential is fairly limited .


Physical And Chemical Properties Analysis

8-Oxo-DA CEP appears as a solid . It is recommended to be stored in a dry, well-ventilated area at -20 °C, and protected from heat and stored away from oxidizing agents .

Scientific Research Applications

DNA Miscoding Potential

  • Translesional Synthesis and Miscoding Potential : 8-oxo-7,8-dihydrodeoxyadenosine (8-oxo-dA) demonstrates miscoding potential, as established through studies involving DNA polymerases. It is capable of mispairing, leading to mutations under certain conditions, with DNA containing 8-oxo-dA being prone to miscoding (Shibutani, Bodepudi, Johnson, & Grollman, 1993).

Genomic Distribution

  • Accumulation in Genome : 8-oxo-dA accumulates at specific sites within the genome, particularly at DNA replication origins within transcribed long genes, suggesting a pattern of oxidative damage or slow repair at these locations (Amente et al., 2018).

Detection and Recognition

  • Selective Detection in DNA : The development of adenosine-1,3-diazaphenoxazine derivatives has been instrumental in enabling the selective detection of 8-oxo-dA in DNA. This advancement aids in genomic research by allowing precise identification of this modification (Taniguchi, Kawaguchi, & Sasaki, 2011).

Role in DNA Repair

  • Base Excision Repair Mechanism : Studies have shown that 8-oxo-dA is involved in the base excision repair (BER) process, indicating its significance in maintaining genome integrity. The research elucidates the mechanism of repair, highlighting the role of various enzymes in processing 8-oxo-dA (Hashimoto et al., 2004).

Enzymatic Activity

  • 8-Oxo-dGTPase Activity : The enzymatic activity that hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its misincorporation into DNA, has been a key focus of research. This enzymatic process is crucial for protecting genetic information from the effects of oxygen radicals (Sakumi et al., 1993).

Disease Connection

  • Role in Age-related Macular Degeneration : Research has linked the accumulation of 8-oxo-dA in retinal DNA to age-related macular degeneration (AMD), suggesting its potential as a biomarker for oxidative damage-related diseases (Ma et al., 2016).

Biomarker for Oxidative Stress

  • Detection in Marine Organisms : The detection of 8-oxo-dA as a biomarker for oxidative stress induced by pollutants has been successfully applied in marine organisms, indicating its utility in environmental studies (Machella et al., 2004).

Future Directions

8-Oxo-DA CEP is primarily used in studies of oxidative DNA damage and associated repair mechanisms . It allows investigation of the structure and activity of oligonucleotides containing an 8-oxo mutation which is formed naturally when DNA is subjected to oxidative conditions or ionizing radiation . Future research may focus on the epigenetic and epitranscriptional roles of 8-oxoguanine .

properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55)/t39-,40+,41+,63?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGKIUORDYSZMN-OBSXPSPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H52N7O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-DA cep

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Oxo-DA cep
Reactant of Route 2
Reactant of Route 2
8-Oxo-DA cep
Reactant of Route 3
Reactant of Route 3
8-Oxo-DA cep
Reactant of Route 4
Reactant of Route 4
8-Oxo-DA cep
Reactant of Route 5
Reactant of Route 5
8-Oxo-DA cep
Reactant of Route 6
Reactant of Route 6
8-Oxo-DA cep

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.